molecular formula C10H13NO2 B8452456 4-(dimethylamino)-3-methoxybenzaldehyde

4-(dimethylamino)-3-methoxybenzaldehyde

Cat. No.: B8452456
M. Wt: 179.22 g/mol
InChI Key: ZZSKDKGGUHLIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-3-methoxybenzaldehyde is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzaldehyde, characterized by the presence of a dimethylamino group and a methoxy group attached to the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(dimethylamino)-3-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-dimethylaminobenzaldehyde with methoxy compounds under specific conditions. Another method includes the use of N,N-dimethylaniline as a starting material, which undergoes a series of reactions including formylation and methylation to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(dimethylamino)-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(dimethylamino)-3-methoxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes. The exact mechanism depends on the context of its use and the specific targets involved .

Comparison with Similar Compounds

  • 4-Dimethylaminobenzaldehyde
  • 3,4-Dimethoxybenzaldehyde
  • 4-Methoxybenzaldehyde

Comparison: 4-(dimethylamino)-3-methoxybenzaldehyde is unique due to the presence of both dimethylamino and methoxy groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-(dimethylamino)-3-methoxybenzaldehyde

InChI

InChI=1S/C10H13NO2/c1-11(2)9-5-4-8(7-12)6-10(9)13-3/h4-7H,1-3H3

InChI Key

ZZSKDKGGUHLIFE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Fluoro-3-methoxybenzaldehyde (500 mg, 3.24 mmol) was dissolved in 6.9 mL of DMSO and 2.8 mL of water, and then potassium carbonate (0.45 g, 3.3 mmol) and dimethylamine solution in ethanol (0.88 mL, 5.5 M, 4.8 mmol) were added to the solution at room temperature, successively. After being stirred at 100° C. for 5 h, the reaction mixture was cooled to room temperature. The reaction mixture was diluted with ethyl acetate, and the solution was washed with water, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (eluting with hexane/ethyl acetate=4/1 to 2/1) to obtain the title compound as a pale yellow oil (569 mg, 98%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
6.9 mL
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

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